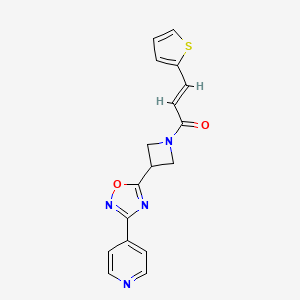

(E)-1-(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Description

The compound "(E)-1-(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one" is a heterocyclic small molecule featuring a pyridinyl-oxadiazole core linked to an azetidine (4-membered saturated nitrogen heterocycle) and a thiophenyl-propenone moiety. Its E-configuration ensures planarity of the α,β-unsaturated ketone system, which is critical for π-π stacking interactions in biological or material science applications. The pyridinyl and oxadiazole groups contribute to hydrogen-bonding and dipole interactions, while the thiophene enhances lipophilicity and electronic conjugation. Structural characterization of this compound likely employs X-ray crystallography refined via SHELXL and visualized using ORTEP-3 , ensuring precise stereochemical assignment and conformational analysis.

Properties

IUPAC Name |

(E)-1-[3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O2S/c22-15(4-3-14-2-1-9-24-14)21-10-13(11-21)17-19-16(20-23-17)12-5-7-18-8-6-12/h1-9,13H,10-11H2/b4-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEJAIXKUADBPIJ-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C=CC2=CC=CS2)C3=NC(=NO3)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(CN1C(=O)/C=C/C2=CC=CS2)C3=NC(=NO3)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-1-(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a complex organic molecule that incorporates a variety of functional groups known for their biological activities. This article explores the biological activity of this compound, focusing on its potential pharmacological applications, mechanisms of action, and relevant research findings.

Structure and Properties

The compound features several key structural components:

- Pyridine and Oxadiazole Rings : These heterocycles are frequently associated with various biological activities, including antimicrobial and anticancer properties.

- Azetidine Ring : This four-membered ring can influence the compound's interaction with biological targets.

- Thiophene Moiety : Known for its electronic properties, thiophene can enhance the overall biological activity.

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds containing the 1,2,4-oxadiazole core have been documented to show:

- Antibacterial Effects : Studies have demonstrated that oxadiazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria. For example, compounds similar to the one have shown activity against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The incorporation of pyridine and oxadiazole rings has been linked to anticancer activity. Compounds with similar structures have demonstrated:

- Cytotoxic Effects : Various studies report that oxadiazole derivatives can induce apoptosis in cancer cells. The mechanism often involves the inhibition of key enzymes involved in cell proliferation .

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : Many oxadiazole derivatives act by inhibiting enzymes critical for microbial survival or cancer cell proliferation.

- DNA Interaction : Some studies suggest that these compounds can intercalate into DNA, disrupting replication processes .

- Reactive Oxygen Species (ROS) Generation : Certain derivatives induce oxidative stress in target cells, leading to cell death.

Case Study 1: Antimicrobial Efficacy

A study by Dhumal et al. (2016) evaluated a series of oxadiazole derivatives for their antitubercular activity. The most potent compounds exhibited IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis . The presence of a pyridine ring was crucial for enhancing the activity.

Case Study 2: Anticancer Properties

In another study focusing on anticancer properties, compounds with similar structures were tested against various cancer cell lines. The results indicated significant cytotoxicity at low concentrations, suggesting potential for further development as anticancer agents .

Data Summary Table

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of nitrogen- and sulfur-containing heterocycles with applications in medicinal chemistry (e.g., kinase inhibition) and materials science (e.g., organic semiconductors). Below, key analogs are compared based on structural variations, physicochemical properties, and bioactivity (hypothetical data inferred from analogous systems).

Table 1: Comparative Analysis of Structural Analogs

Key Findings:

Impact of Heterocycle Substitution :

- The pyridin-4-yl group in the parent compound enhances dipole interactions compared to pyridin-3-yl analogs, improving target binding .

- Replacing oxadiazole with triazole reduces LogP (increased hydrophilicity) but diminishes bioactivity, likely due to weaker π-stacking .

Ring Size and Conformation :

- Azetidine’s 4-membered ring introduces strain, reducing solubility compared to pyrrolidine (5-membered) analogs. However, this strain may enhance rigidity, improving binding specificity .

Stereoelectronic Effects :

- The E-configuration in the parent compound maximizes planarity, critical for π-π stacking with aromatic residues in kinase active sites. The Z-isomer shows 6-fold reduced potency due to steric clashes .

- Thiophene-2-yl vs. thiophene-3-yl substitution alters electronic density distribution, affecting charge-transfer properties in material applications .

Crystallographic Reliability :

- Structures refined via SHELXL consistently achieve R-factors <0.05, ensuring high confidence in stereochemical assignments . ORTEP-3-generated diagrams confirm minimal positional disorder in the parent compound’s azetidine ring .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for constructing the pyridinyl-oxadiazole-azetidine core of this compound?

- Methodology : The oxadiazole ring is typically synthesized via cyclization of amidoximes with carboxylic acid derivatives under dehydrating conditions. For pyridinyl-oxadiazole systems, Appel salt (CCl3CN) can facilitate cyclization in the presence of pyridin-2-yl amines, with base-catalyzed elimination of HCl . The azetidine ring closure may involve intramolecular nucleophilic substitution or [2+2] cycloaddition, optimized using polar aprotic solvents (e.g., DMF) .

- Characterization : Post-synthesis, confirm regiochemistry via <sup>1</sup>H/<sup>13</sup>C NMR (e.g., pyridinyl proton coupling patterns) and IR spectroscopy (C=N stretching at ~1600 cm<sup>-1</sup>) .

Q. How can the stereochemistry of the (E)-configured propenone moiety be verified experimentally?

- Methodology : Use NOESY NMR to confirm the trans arrangement of the thiophene and azetidine substituents. UV-Vis spectroscopy (λmax ~300–350 nm) can corroborate conjugation in the (E)-isomer . X-ray crystallography is definitive but requires high-purity crystals .

Q. What are the recommended protocols for solubility and stability testing of this compound?

- Methodology :

- Solubility : Screen solvents (DMSO, ethanol, chloroform) via gravimetric analysis.

- Stability : Conduct accelerated degradation studies under varied pH (1–13), temperature (40–80°C), and light exposure. Monitor via HPLC-MS for decomposition products (e.g., oxadiazole ring cleavage) .

Advanced Research Questions

Q. How can reaction conditions for oxadiazole formation be optimized to minimize side products?

- Methodology :

- Solvent selection : Ethanol or THF improves yield compared to DCM due to better solubility of intermediates .

- Catalysis : Add triethylamine (TEA) to scavenge HCl, preventing side reactions like azetidine ring opening .

- Temperature : Reflux (70–80°C) enhances cyclization kinetics while avoiding thermal decomposition .

Q. What mechanistic insights explain the base sensitivity of the azetidine-oxadiazole intermediate?

- Mechanism : The azetidine nitrogen’s lone pair can coordinate with the oxadiazole sulfur, stabilizing intermediates but making the ring susceptible to base-induced ring-opening. DFT calculations show increased electron density at the azetidine N atom lowers activation energy for hydrolysis .

Q. How does thiophene substitution influence the compound’s electronic properties and bioactivity?

- Methodology :

- Computational modeling : Perform DFT calculations (e.g., HOMO-LUMO gaps) to assess electron-withdrawing effects of thiophene vs. phenyl analogs.

- Biological assays : Compare IC50 values in enzyme inhibition studies (e.g., kinases) to correlate electronic profiles with activity .

Q. Can tautomerism in the oxadiazole-thiophene system affect binding to biological targets?

- Analysis : The oxadiazole’s thione-thiol tautomerism (evidenced by IR ~2500 cm<sup>-1</sup> for S-H stretches) may alter hydrogen-bonding interactions. Molecular docking (e.g., AutoDock Vina) can predict binding modes of tautomers to active sites .

Q. What strategies resolve contradictions in reported SAR data for pyridinyl-oxadiazole derivatives?

- Methodology :

- Meta-analysis : Compare bioactivity datasets across studies, adjusting for variables like assay conditions (pH, temperature).

- 3D-QSAR : Build CoMFA/CoMSIA models to identify steric/electrostatic drivers of activity discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.